N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine
CAS No.:
Cat. No.: VC13808980
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO6 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid |
| Standard InChI | InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28) |
| Standard InChI Key | ODJMJHSQHLGOQJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine features a glycine backbone modified at the α-amino group by two distinct protecting groups:
-
Fmoc group: A photolabile, base-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with tert-butyl-based side-chain protections.
-
4-(tert-butoxy)-4-oxobutyl moiety: A tert-butoxy carbonyl (Boc)-derived chain providing acid-labile protection, enabling selective deprotection under mild acidic conditions .
The compound’s IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-(4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl)amino]acetic acid, reflects its branched structure . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 174799-90-7 | |
| Molecular Formula | ||
| Molecular Weight | 439.5 g/mol | |
| SMILES | CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| InChI Key | ODJMJHSQHLGOQJ-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves sequential protection of glycine’s amino group (Figure 1):
-
Boc Protection: Reaction of glycine with tert-butyl 4-oxobutyrate under reductive amination conditions to introduce the 4-(tert-butoxy)-4-oxobutyl group.
-
Fmoc Protection: Subsequent treatment with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).
Critical Reaction Parameters:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
-
Yield: ~70–85% after purification by flash chromatography.
Industrial Scalability
VulcanChem reports kilogram-scale production using continuous-flow reactors, which enhance reproducibility and reduce byproduct formation. Key challenges include:
-
Moisture Sensitivity: Requires anhydrous conditions during Fmoc installation.
-
Purification: Reverse-phase HPLC is employed to achieve >98% purity for research-grade material.
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block for introducing orthogonal protection in peptide chains:
-
Fmoc Deprotection: Achieved via 20% piperidine in DMF, selectively removing the Fmoc group while retaining the acid-sensitive tert-butoxy moiety.
-
Boc Deprotection: Requires trifluoroacetic acid (TFA), enabling sequential side-chain modifications.
Case Study: Synthesis of branched peptides for antibody-drug conjugates (ADCs) . The tert-butoxy group facilitates post-synthetic conjugation of cytotoxic payloads via acid-cleavable linkers .
Bioconjugation and Click Chemistry
While less common than azide-bearing analogs (e.g., Fmoc-N-(4-azidobutyl)glycine), the tert-butoxy carbonyl group enables:
-
Ester Exchange Reactions: With hydroxylamine derivatives to form hydroxamic acids for metalloprotease inhibition studies.
-
Acid-Mediated Functionalization: Cleavage of the tert-butyl group generates a carboxylic acid for carbodiimide-mediated coupling.
Comparative Analysis with Analogous Compounds
| Compound | Functional Group | Deprotection Method | Primary Use |
|---|---|---|---|
| N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine | tert-butoxy | TFA | Orthogonal peptide synthesis |
| Fmoc-N-(4-azidobutyl)glycine | Azide | Staudinger reaction | Click chemistry |
| Fmoc-N-(Alloc)glycine | Allyloxycarbonyl | Pd(0) catalysis | Photocleavable linkers |
A 2024 European patent (EP4406608A2) describes antibody-drug conjugates (ADCs) utilizing tert-butoxy-protected linkers for tumor-targeted drug delivery . While N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is not explicitly cited, its structural analogs demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume